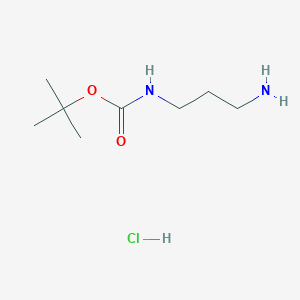

tert-Butyl (3-aminopropyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light-yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-aminopropyl)carbamate hydrochloride” is C8H18N2O2.ClH . The InChI code is 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H . The molecular weight is 210.7 .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (3-aminopropyl)carbamate hydrochloride” are not available, it’s known that N-Boc-1,3-propanediamine, a similar compound, is involved in the synthesis of spermine analogs and Suzuki reactions .Physical And Chemical Properties Analysis

“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a white to light-yellow powder or crystals . It has a molecular weight of 210.7 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Biochemical Reagent

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Preparation of Spermidine Analogues

N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues . Spermidine is a polyamine compound found in ribosomes and living tissues, and plays a pivotal role in cellular processes.

Preparation of Pharmacologically Active Compounds

This compound is also used in the preparation of pharmacologically active compounds . These compounds have active properties that can interact with the body’s biology, which makes them useful in the development of medications and therapies.

Suzuki Reaction

The Suzuki reaction is a type of organic reaction, specifically a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex. N-Boc-1,3-diaminopropane is used in this reaction .

Preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester

N-Boc-1,3-diaminopropane is used in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester . This compound could have potential applications in various fields of chemistry.

Proteomics Research

This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Mécanisme D'action

Target of Action

It’s known that this compound is used as a biochemical reagent in life science related research .

Mode of Action

It’s known that this compound can be used as a biological material or organic compound in various biochemical reactions .

Biochemical Pathways

It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds .

Pharmacokinetics

It’s known that this compound is a white to light-yellow powder or crystals , suggesting that its physical form could potentially influence its bioavailability.

Result of Action

It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds , suggesting that it may have a role in the synthesis of these compounds.

Action Environment

It’s known that this compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Propriétés

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOJNUZYOFBMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621153 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127346-48-9 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)